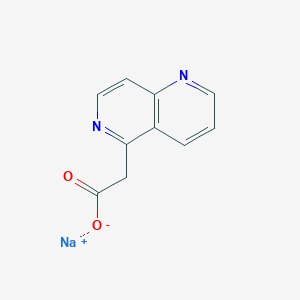

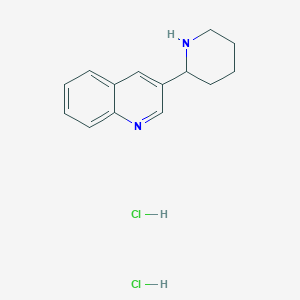

3-methoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-methoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide” is a complex organic compound that contains several functional groups, including an amide, a methoxy group, and a tetrahydroquinoline group . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties. For instance, compounds with a tetrahydroquinoline structure are known to exhibit a wide range of biological activities .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a tetrahydroquinoline ring, which is a type of heterocyclic compound. This ring structure would likely impart significant stability to the molecule. The presence of the amide and methoxy groups would also influence the compound’s reactivity and interactions with other molecules .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For instance, the presence of the amide group could result in the formation of hydrogen bonds, which could influence the compound’s solubility and boiling point. The methoxy group could also influence the compound’s polarity and reactivity .

Aplicaciones Científicas De Investigación

PET Radiotracer Development

Compounds with structural similarities to 3-methoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide have been explored for their potential as positron emission tomography (PET) radiotracers. Arylamides hybrids, combining features of high-affinity σ2 receptor ligands, were investigated for tumor diagnosis through σ2 PET tracer development. These hybrids displayed excellent σ(1)/σ(2) selectivities, proposing their utility in identifying tumors, especially those overexpressing P-glycoprotein (P-gp), which is a challenge in tumor imaging due to its role in drug resistance (Abate et al., 2011).

Synthesis of Novel Heterocyclic Compounds

Research into novel synthesis methods of heterocyclic compounds relevant to 3-methoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide has led to advancements in the generation of new chemical entities. For instance, innovative synthetic routes have been developed for the preparation of quinazoline derivatives showing antimicrobial activity, highlighting the compound's relevance in creating new pharmacologically active agents (Habib et al., 2013).

Development of Sigma-2 Receptor Ligands

Sigma-2 receptors are implicated in various diseases, including cancer and neurological disorders. Compounds structurally akin to 3-methoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide have been studied for their binding affinity to sigma-2 receptors, offering insights into the development of selective ligands for diagnostic and therapeutic purposes. For instance, research on fluorine-18 labeled benzamide analogues for imaging the sigma-2 receptor status in solid tumors with PET has provided valuable data for non-invasive cancer diagnostics (Tu et al., 2007).

Antibacterial and Antimicrobial Studies

The structural framework of 3-methoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide lends itself to modifications that yield compounds with potential antibacterial and antimicrobial properties. Studies on novel quinazolinone derivatives synthesized from this backbone have shown antimicrobial activity, highlighting the chemical's significance in addressing microbial resistance and infection control (Patel & Patel, 2010).

Mecanismo De Acción

The mechanism of action of this compound would depend on its intended use or biological activity. For instance, if this compound is intended to be used as a drug, its mechanism of action would depend on the specific biological target it interacts with. Compounds with a similar indole structure have been found to possess various biological activities, such as antiviral, anti-inflammatory, and anticancer activities .

Propiedades

IUPAC Name |

3-methoxy-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O3/c1-3-11-22-18-9-8-16(12-14(18)7-10-19(22)23)21-20(24)15-5-4-6-17(13-15)25-2/h4-6,8-9,12-13H,3,7,10-11H2,1-2H3,(H,21,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNORGUPNHFIHSL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-dichloro-N'-((E)-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}methylidene)benzenecarbohydrazide](/img/structure/B2413048.png)

![N'-[(1E)-(3-methoxy-4-{[3-(trifluoromethyl)phenyl]methoxy}phenyl)methylidene]-4-(trifluoromethyl)benzohydrazide](/img/structure/B2413061.png)

![N-(4-(2-((2-methoxy-5-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2413070.png)